molecular formula C17H27FN2O B5231703 2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol

2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol

Cat. No. B5231703
M. Wt: 294.4 g/mol
InChI Key: JFANOHIRQGOTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPEA and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The exact mechanism of action of FPEA is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. FPEA has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
FPEA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FPEA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, FPEA has been shown to increase the levels of cAMP, which is involved in a variety of cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPEA is its potential therapeutic applications. FPEA has been shown to have anti-inflammatory, antidepressant, and analgesic properties, which could make it a valuable tool in the treatment of various diseases. However, one limitation of FPEA is its potential toxicity. Further studies are needed to determine the safety and efficacy of FPEA in humans.

Future Directions

There are several future directions for the study of FPEA. One area of research could focus on the development of more efficient synthesis methods for FPEA. Another area of research could focus on the safety and efficacy of FPEA in humans. Additionally, further studies could investigate the potential use of FPEA in the treatment of drug addiction and other diseases.

Synthesis Methods

The synthesis of FPEA involves several steps, including the reaction of 3-fluorophenylacetic acid with 2-(methylamino)ethanol to form the corresponding amide. This amide is then reduced using sodium borohydride to obtain the intermediate alcohol, which is further reacted with piperidine and formaldehyde to yield FPEA. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

FPEA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antidepressant, and analgesic properties. FPEA has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.

properties

IUPAC Name

2-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN2O/c1-19(11-12-21)14-16-6-9-20(10-7-16)8-5-15-3-2-4-17(18)13-15/h2-4,13,16,21H,5-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFANOHIRQGOTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1CCN(CC1)CCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]ethanol

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